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Compound of Interest

2-Bromo-7-iodo-5-tosyl-5H-
Compound Name: _
pyrrolo[2,3-B]pyrazine

cat. No.: B1521727

An In-depth Technical Guide to 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine for
Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-7-iodo-5-tosyl-5H-
pyrrolo[2,3-b]pyrazine, a key heterocyclic intermediate in modern medicinal chemistry. We
will delve into its chemical identity, strategic importance, sourcing, and applications, with a
particular focus on its role as a versatile scaffold for the synthesis of kinase inhibitors. This
document is intended for researchers, chemists, and drug development professionals seeking
to leverage this powerful building block in their research and development pipelines.

Introduction: A Strategically Designhed Intermediate

The pursuit of novel therapeutics, particularly in oncology, often hinges on the availability of
well-designed, functionalized heterocyclic scaffolds. 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-
b]pyrazine (CAS No: 875781-45-6) represents a pinnacle of such design.[1] Its structure is not
a random assortment of functional groups but a deliberate arrangement engineered for
selective, sequential chemical modifications.

The Pyrrolo[2,3-b]pyrazine Core: A Privileged Scaffold
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The fused pyrrolo[2,3-b]pyrazine ring system is a "privileged scaffold" in medicinal chemistry.
This classification is reserved for molecular frameworks that can bind to multiple, unrelated
biological targets. The pyrazine motif, an electron-deficient aromatic ring, is a common feature
in numerous FDA-approved drugs. Its nitrogen atoms frequently act as hydrogen bond
acceptors, anchoring ligands into the hinge region of kinase active sites, a critical interaction for
potent inhibition. The fusion of the pyrole ring modulates the electronic properties and provides
additional vectors for substitution, allowing for fine-tuning of a compound's pharmacological
profile.

Strategic Importance of the Functional Groups

The true synthetic power of this intermediate lies in the specific placement of its bromo, iodo,
and tosyl groups. Understanding their individual roles is key to unlocking the molecule's
potential.

e 7-lodo Group: The carbon-iodine bond is significantly more reactive than the carbon-bromine
bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-
Hartwig). This reactivity difference is the cornerstone of its utility, allowing for selective
functionalization at the C7 position while leaving the C2-bromo group intact for a
subsequent, different coupling reaction.

e 2-Bromo Group: The bromine at the C2 position provides a second, less reactive handle for
cross-coupling. This enables a divergent synthetic strategy where a common intermediate
can be used to generate a diverse library of analogs by introducing different moieties at the
C2 and C7 positions.

o 5-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves two critical functions. Firstly, it acts
as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions and
increasing the compound's stability. Secondly, as a strong electron-withdrawing group, it
influences the reactivity of the heterocyclic core, which can be advantageous in certain
synthetic transformations.
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Strategic Roles of Functional Groups
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Caption: Strategic roles of the functional groups.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is essential for

its effective use in synthesis.
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Property Value Source
CAS Number 875781-45-6 [1]
Molecular Formula C13H9BrINsO2S [2]
Molecular Weight 478.10 g/mol [2]

Solid, typically off-white to
Appearance [3]
yellow crystals

. Typically >95-98% from
Purity _ _ [4][5]
commercial suppliers

N Soluble in common organic
Solubility _ [3]
solvents like DMSO and DMF

Store in a cool, dry, well-
Storage ventilated place under an inert [6]

atmosphere

Note: While a specific experimental melting point is not readily available in public literature,
analogous heterocyclic compounds are stable solids at room temperature. Researchers should
perform their own characterization (e.g., H NMR, 13C NMR, LC-MS) to confirm identity and
purity upon receipt.

Sourcing, Procurement, and Quality Control

The success of a synthetic campaign begins with high-quality starting materials. Several
reputable chemical suppliers specialize in advanced heterocyclic intermediates.

Selecting a Reputable Supplier

When selecting a supplier, consider the following:

o Purity Guarantee: Look for suppliers that provide a Certificate of Analysis (CoA) with detailed
purity information (e.g., HPLC, NMR).

o Stock Availability: Availability can vary, so it is prudent to inquire about lead times.
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e Technical Support: Reliable suppliers often have technical staff who can answer questions
about product stability and handling.

Table of Potential Suppliers

Below is a non-exhaustive list of suppliers who have historically listed this compound.

Supplier Website Notes

Specialist supplier of aromatic

Apollo Scientific --INVALID-LINK-- and heterocyclic compounds.
[1]

Global supplier of research
BLD Pharm --INVALID-LINK-- chemicals and building blocks.

[7]

A directory listing multiple

ChemicalBook --INVALID-LINK-- suppliers, primarily from Asia.
[8]

Supplier of fine chemicals and

Sinfoo Biotech --INVALID-LINK-- pharmaceutical intermediates.
[2]

Protocol: Incoming Quality Control

It is imperative to validate the identity and purity of the procured material before use.
 Visual Inspection: Check for uniform color and crystallinity.

» Solubility Test: Dissolve a small amount in DMSO or CDClIs for NMR analysis. Incomplete
dissolution may indicate impurities.

e LC-MS Analysis: Inject a dilute solution to confirm the molecular weight via mass
spectrometry ([M+H]* = 478.0) and assess purity by UV chromatogram.

e 1H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be clean and
consistent with the expected structure, showing characteristic aromatic and tosyl-methyl
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proton signals.

Core Application in Kinase Inhibitor Drug Discovery

The primary application of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is as a
foundational building block for kinase inhibitors. Aberrant kinase signaling is a hallmark of many
cancers, making them a major target for drug development.[9]

A Scaffold for Fibroblast Growth Factor Receptor
(FGFR) Inhibitors

Research has demonstrated that the pyrrolo[2,3-b]pyrazine scaffold is a potent core for the
development of novel FGFR inhibitors.[9] Abnormal FGFR signaling is implicated in various
malignancies. The strategic di-halogenation of this intermediate allows for the systematic
exploration of the chemical space around the core, a process known as Structure-Activity
Relationship (SAR) studies.

For example, a Suzuki coupling can be performed at the C7-iodo position to install a key
pharmacophore that interacts with the solvent-exposed region of the kinase. Subsequently, a
second coupling at the C2-bromo position can introduce a different group to optimize properties
like potency, selectivity, or pharmacokinetics.

Synthetic Workflow for Kinase Inhibitor Library

2-Bromo-7-iodo-5-tosyl-
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Caption: Generalized synthetic workflow using the intermediate.

Experimental Protocol: Representative Suzuki
Coupling
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The following is a representative, field-proven protocol for the selective Suzuki-Miyaura cross-
coupling at the C7-iodo position.

Objective: To selectively couple an arylboronic acid at the C7 position.

Materials:

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq)

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)CIz) (0.05 eq)

Potassium Carbonate (K2COs) (3.0 eq)

1,4-Dioxane and Water (4:1 mixture)

Procedure:

Inert Atmosphere: To a flame-dried round-bottom flask, add the pyrrolo[2,3-b]pyrazine
intermediate, the arylboronic acid, and potassium carbonate.

o Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
This step is critical to prevent catalyst oxidation.

» Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Clz catalyst.

e Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

o Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress
by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

o Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with
water, followed by brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude residue by column chromatography on silica gel to
yield the C7-arylated product.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1521727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety, Handling, and Storage

As a halogenated, nitrogen-containing heterocyclic compound, proper safety precautions are
mandatory.

o Hazard Identification: While a specific MSDS is not universally available, related compounds
are known to be irritants to the skin, eyes, and respiratory system.[10][11] Assume the
compound is harmful if swallowed or inhaled.

e Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume
hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][10]

» Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

[6]

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area,
preferably under an inert atmosphere (e.g., in a desiccator with argon). The compound is
hygroscopic.

Conclusion and Future Outlook

2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is more than just a chemical; it is a tool
for innovation in drug discovery. Its strategically designed structure enables chemists to rapidly
generate diverse libraries of complex molecules, particularly for challenging targets like protein
kinases. As research continues to demand novel chemical matter with precisely tuned
properties, the utility of such well-conceived building blocks will only grow, paving the way for
the next generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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